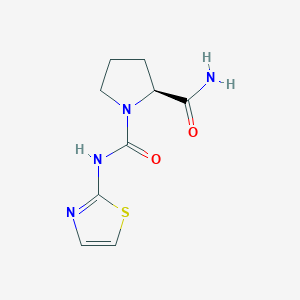

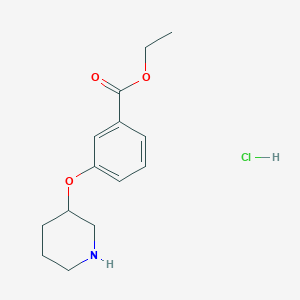

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Übersicht

Beschreibung

“(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide” is a derivative that targets PI3Kα/HDAC6 . It has been considered as a promising target for cancer therapy . A series of these derivatives have been developed as a new class of anticancer agents .

Chemical Reactions Analysis

The specific chemical reactions involving “(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide” are not detailed in the available resources. It’s known that these derivatives exert dual-target inhibitory activities .Wissenschaftliche Forschungsanwendungen

Industrial Waste Treatment

- Magnetic Nanoadsorbent for Heavy Metal Removal : A novel magnetic nanoadsorbent modified with a derivative of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide showed effectiveness in removing Zn2+ and Cd2+ ions from industrial waste, demonstrating high adsorption capacity, stability, and ease of synthesis (Zargoosh et al., 2015).

Quantum Chemical Analysis and Tautomerism

- Divalent N(I) Character and Tautomerism : Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a related compound, revealed dynamic tautomerism and divalent N(I) character, suggesting potential in chemical synthesis and material science applications (Bhatia et al., 2013).

Antimicrobial Activity

- Antimicrobial Applications of Ligand Complexes : Complexes of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives with metals like Cu, Ni, and Fe were synthesized and exhibited moderate antimicrobial activity against various bacterial strains (Kumar et al., 2020).

- Antibacterial and Antituberculosis Activity : Compounds such as spirooxindolo-pyrrolidine and pyrrolizine derivatives showed notable activity against Mycobacterium tuberculosis, indicating potential in developing new antimycobacterial agents (Rajesh et al., 2011).

Antitumor Activity

- Antitumor Studies of Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives demonstrated enhanced bioactivity against certain bacteria and cancer cell lines compared to free ligands, indicating their potential in developing new bioactive materials (Xun-Zhong et al., 2020).

- Synthesis and Antitumor Activity of Nortopsentin Analogues : Novel nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, exhibited significant inhibitory effects on diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease (Carbone et al., 2013).

Other Applications

- Multigram Synthesis for Cross-Coupling Reactions : An efficient multigram synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine was achieved, which can be used in cross-coupling reactions (Just‐Baringo et al., 2011).

- Formation of Dibenzoxanthenes and Calixarenes : A study showed the potential of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in forming dibenzoxanthenes and calixarenes, suggesting applications in organic synthesis and material science (Gazizov et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are PI3Kα and HDAC6 . PI3Kα is a catalytic subunit of phosphatidylinositol 3-kinase (PI3K), which plays a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . HDAC6 is a histone deacetylase enzyme that is involved in the regulation of many cellular processes, including cell cycle progression and apoptosis .

Mode of Action

The compound exerts dual-target inhibitory activities on PI3Kα and HDAC6 . It binds to these targets, leading to a decrease in their enzymatic activities . This results in a decrease in intratumoral AKT phosphorylation, which is a key player in malignant processes .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is a key player in malignant processes . By inhibiting PI3Kα, the compound disrupts this pathway, leading to a decrease in cell growth and proliferation . The inhibition of HDAC6 can lead to an increase in acetylation levels, affecting various cellular processes .

Pharmacokinetics

The half-life of the compound is 17.5 ± 5.9 hours . There is no need for dose adaptation in mild and moderate renal impaired and mild to severe hepatic impaired patients .

Result of Action

The result of the compound’s action is a decrease in cell growth and proliferation, due to its effect on the PI3K/AKT/mTOR pathway . It also affects various cellular processes through its effect on HDAC6 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1-N-(1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c10-7(14)6-2-1-4-13(6)9(15)12-8-11-3-5-16-8/h3,5-6H,1-2,4H2,(H2,10,14)(H,11,12,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGCNZSKZSFEPX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NC2=NC=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)

![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)

![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)

![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)

![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)

![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)

![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)